molecular formula C10H11N5O3 B11089591 4-(4-nitro-1H-pyrazol-1-yl)-1-(1H-pyrazol-1-yl)butan-1-one

4-(4-nitro-1H-pyrazol-1-yl)-1-(1H-pyrazol-1-yl)butan-1-one

Cat. No.: B11089591
M. Wt: 249.23 g/mol
InChI Key: FVNBWSHBILAXDA-UHFFFAOYSA-N
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Description

4-(4-nitro-1H-pyrazol-1-yl)-1-(1H-pyrazol-1-yl)butan-1-one is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitro-1H-pyrazol-1-yl)-1-(1H-pyrazol-1-yl)butan-1-one typically involves the reaction of a pyrazole derivative with a nitro-substituted pyrazole under specific conditions. Common reagents used in the synthesis may include:

  • Pyrazole
  • 4-nitropyrazole
  • Butanone derivatives
  • Catalysts such as acids or bases

The reaction conditions may involve heating, stirring, and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-nitro-1H-pyrazol-1-yl)-1-(1H-pyrazol-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential use in drug discovery and development for its biological activities.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-nitro-1H-pyrazol-1-yl)-1-(1H-pyrazol-1-yl)butan-1-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-pyrazol-1-yl)butan-1-one
  • 4-(4-amino-1H-pyrazol-1-yl)-1-(1H-pyrazol-1-yl)butan-1-one
  • 4-(4-chloro-1H-pyrazol-1-yl)-1-(1H-pyrazol-1-yl)butan-1-one

Uniqueness

4-(4-nitro-1H-pyrazol-1-yl)-1-(1H-pyrazol-1-yl)butan-1-one is unique due to the presence of the nitro group, which can impart specific chemical reactivity and biological activity. This makes it distinct from other pyrazole derivatives and potentially useful for specialized applications.

Properties

Molecular Formula

C10H11N5O3

Molecular Weight

249.23 g/mol

IUPAC Name

4-(4-nitropyrazol-1-yl)-1-pyrazol-1-ylbutan-1-one

InChI

InChI=1S/C10H11N5O3/c16-10(14-6-2-4-11-14)3-1-5-13-8-9(7-12-13)15(17)18/h2,4,6-8H,1,3,5H2

InChI Key

FVNBWSHBILAXDA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C(=O)CCCN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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